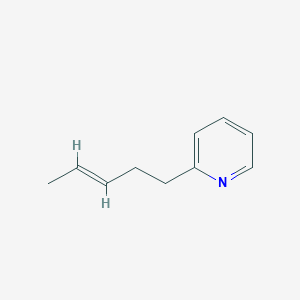
2-(3-Pentenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pentenyl)pyridine is an organic compound with the molecular formula C10H11N. It is a pyridine derivative that is commonly used in scientific research for its various applications. This compound has been synthesized using different methods, and its mechanism of action is still under investigation.
Wirkmechanismus
The mechanism of action of 2-(3-Pentenyl)pyridine is still under investigation. However, it is known to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 2-(3-Pentenyl)pyridine may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Biochemische Und Physiologische Effekte
2-(3-Pentenyl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress and inflammation. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as an insecticide due to its ability to disrupt the nervous system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Pentenyl)pyridine in lab experiments is its versatility. It can be used as a ligand in the synthesis of metal complexes, as a building block in the synthesis of natural products and pharmaceuticals, and as a flavor and fragrance compound. Additionally, it has various biochemical and physiological effects that make it useful in studying different biological systems. However, one limitation of using 2-(3-Pentenyl)pyridine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Pentenyl)pyridine. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its potential as an insecticide. Additionally, further research is needed to fully understand its mechanism of action and its various biochemical and physiological effects. Furthermore, 2-(3-Pentenyl)pyridine can be modified to create new compounds with different properties, which may have potential applications in various fields.
Synthesemethoden
There are several methods for synthesizing 2-(3-Pentenyl)pyridine. One common method involves the reaction of pyridine with 3-buten-1-ol in the presence of a catalyst, such as palladium on carbon. Another method involves the reaction of pyridine with 3-chloropropene in the presence of a base, such as potassium carbonate. Both methods yield high purity products, and the choice of method depends on the availability of reagents and the desired yield.
Wissenschaftliche Forschungsanwendungen
2-(3-Pentenyl)pyridine has been extensively studied for its various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and drug discovery. This compound has also been used as a building block in the synthesis of natural products and pharmaceuticals. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as a flavor and fragrance compound.
Eigenschaften
CAS-Nummer |
167322-17-0 |
|---|---|
Produktname |
2-(3-Pentenyl)pyridine |
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
2-[(E)-pent-3-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+ |
InChI-Schlüssel |
SKHYVKHUYKQNJE-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCC1=CC=CC=N1 |
SMILES |
CC=CCCC1=CC=CC=N1 |
Kanonische SMILES |
CC=CCCC1=CC=CC=N1 |
Andere CAS-Nummern |
2057-43-4 |
Synonyme |
Pyridine, 2-(3E)-3-pentenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



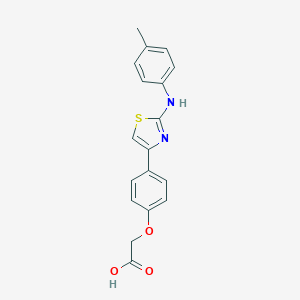
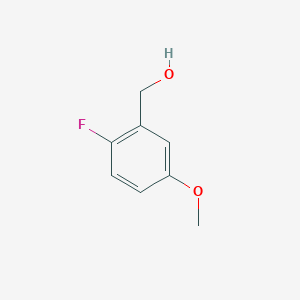
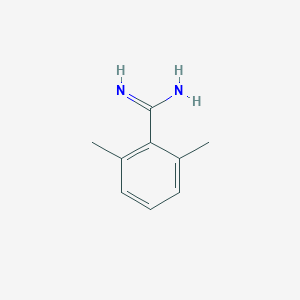
![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
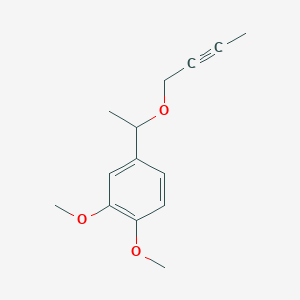
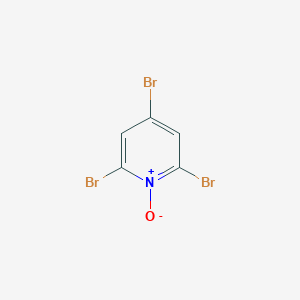
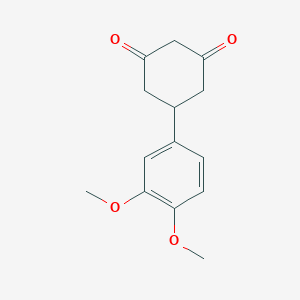
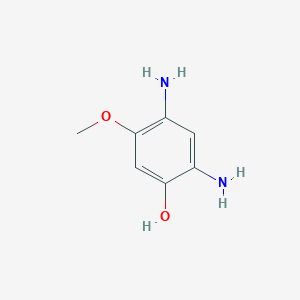
![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
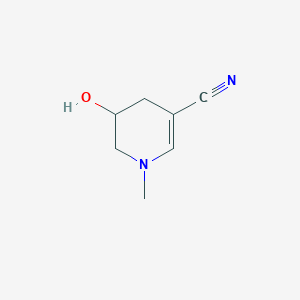
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
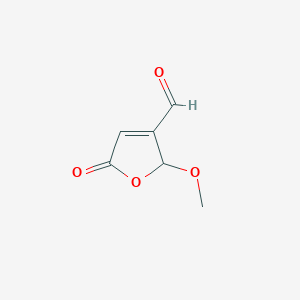
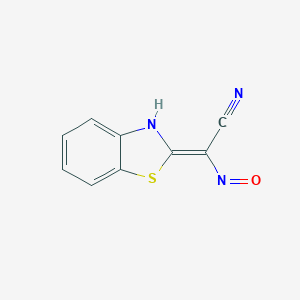
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)